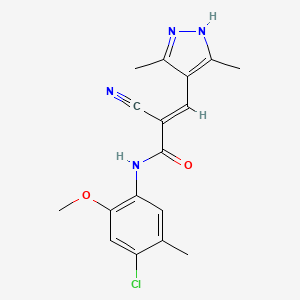

![molecular formula C16H25N5O2S2 B2742322 2-[[5-(环己基氨基甲酰基)-1,3,4-噻二唑-2-基]硫代]-N-环戊基乙酰胺 CAS No. 946323-25-7](/img/structure/B2742322.png)

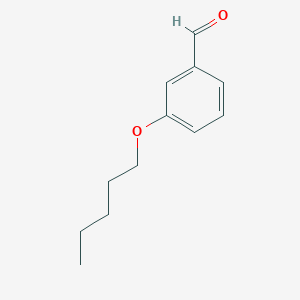

2-[[5-(环己基氨基甲酰基)-1,3,4-噻二唑-2-基]硫代]-N-环戊基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom . It also contains functional groups such as carbamoyl and sulfanyl groups .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The exact synthesis process for this specific compound is not available in the literature.科学研究应用

合成和抗菌应用

- 已合成与 2-[[5-(环己基氨基甲酰氨基)-1,3,4-噻二唑-2-基]硫代基]-N-环戊基乙酰胺相关的化合物,并对其抗菌特性进行了评估。值得注意的例子包括噻唑烷酮、噻唑啉和噻吩衍生物,其中一些对微生物表现出有希望的活性 (Gouda, Berghot, Shoeib, & Khalil, 2010)。

合成和表征

- 已记录了该化合物的衍生物(特别是 5-(环己基-硫代基)-4-芳基-1,2,3-硒/噻二唑)的化学合成和表征。这些化合物的结构使用 NMR 和单晶 X 射线衍射确定 (Saravanan, Namitharan, & Muthusubramanian, 2008)。

谷氨酰胺酶抑制用于癌症治疗

- 该化合物的衍生物已被研究为谷氨酰胺酶抑制剂,这在癌症治疗中具有重要意义。一种这样的衍生物,N-(5-{2-[2-(5-氨基-[1,3,4]噻二唑-2-基)-乙基硫代基]-乙基}-[1,3,4]噻二唑-2-基)-2-苯基-乙酰胺,显示出与已知抑制剂 BPTES 相似的效力,并且在抑制人淋巴瘤细胞生长方面具有更好的溶解性和功效 (Shukla et al., 2012)。

抗惊厥和抗增殖潜力

- 对结构相关的 5-取代的 1,3,4-噻二唑-2-基-硫代基乙酸衍生物的研究表明它们具有作为抗惊厥药和抗增殖剂的潜力。这项研究为它们在治疗惊厥和控制细胞增殖中的应用开辟了道路 (Sych, Perekhoda, & Tsapko, 2016)。

抗癌活性

- 某些 1,3,4-噻二唑衍生物已在肿瘤细胞中表现出显着的抗增殖作用,特别是在神经系统癌症和外周癌症(如乳腺腺癌和肺癌)中。已观察到这些化合物在不诱导细胞凋亡的情况下减少 DNA 合成,显示出它们作为抗癌剂的潜力 (Juszczak et al., 2008)。

晶体结构分析

- 已分析 N-(4-(3-环己基-5-甲基-2,4-二氧代咪唑烷-1-基磺酰基)苯基)乙酰胺等衍生物的晶体结构,以了解这些化合物的分子排列和性质。此类研究对于开发新药和材料至关重要 (Cai et al., 2009)。

抗菌和抗真菌活性

- 该化学类中的几种衍生物已显示出对革兰氏阳性和革兰氏阴性细菌的敏感性,并对白色念珠菌表现出抗真菌活性。此类特性表明它们具有作为抗菌和抗真菌剂的潜力 (Sych et al., 2019)。

抗结核剂

- 已基于 1,3,4-噻二唑的结构开发了一类抗结核病药物。这些化合物已显示出对结核分枝杆菌和多重耐药菌株的出色活性,突出了它们作为抗结核剂的潜力 (Karabanovich et al., 2016)。

作用机制

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor α (PPARα) . PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation .

Mode of Action

The compound acts as a potent agonist for the PPARα receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPARα receptor, activating it and leading to changes in gene expression .

Biochemical Pathways

Upon activation by the compound, PPARα enhances the hepatic expression of genes associated with β-oxidation . β-oxidation is a metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy .

Pharmacokinetics

The compound is soluble in DMSO at 16 mg/mL, but it is insoluble in water .

Result of Action

The activation of PPARα by the compound leads to a reduction in serum triglyceride levels . Additionally, the compound, when used along with metformin in conditions of liver steatosis or injury, improves the enzymatic levels of aspartate transaminase (AST) and alanine transaminase (ALT) in serum .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

属性

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2S2/c22-13(17-11-8-4-5-9-11)10-24-16-21-20-15(25-16)19-14(23)18-12-6-2-1-3-7-12/h11-12H,1-10H2,(H,17,22)(H2,18,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZZKOKSOUFFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-cyclopentylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine](/img/structure/B2742240.png)

![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)